
(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile is a useful research compound. Its molecular formula is C14H15ClN2O2S and its molecular weight is 310.8. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
The synthesis and investigation of optical properties of compounds related to (Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile have been extensively studied. For instance, Barberis and Mikroyannidis (2006) explored the synthesis and optical properties of aluminum and zinc quinolates with styryl substituent in the 2-position, showcasing the potential of these compounds in light-emitting applications due to their improved thermal stability and solubility in organic solvents. Their findings indicate that such compounds emit blue-green light, suggesting applications in optical materials and devices (Barberis & Mikroyannidis, 2006).
Catalysis and Enzyme Inhibition
Further, the compound's structural analogs have been investigated for their catalytic activity and potential as enzyme inhibitors. For example, Boerzel et al. (2003) studied zinc-bound thiolate-disulfide exchange as a strategy for inhibiting metallo-beta-lactamases, highlighting the relevance of such compounds in developing new antibacterial strategies and understanding the mechanism of enzyme inhibition by transition metal complexes (Boerzel et al., 2003).
Environmental Remediation
In the field of environmental remediation, Song et al. (2019) investigated the use of zero-valent iron activated persulfate for the in situ pilot-scale remediation of polycyclic aromatic hydrocarbon-contaminated soils. Their work demonstrates the efficiency of such activation systems in degrading persistent organic pollutants, suggesting potential environmental applications of related compounds (Song et al., 2019).
Molecular Structures and Crystallography
On a structural level, Han et al. (2006) reported on the synthesis, characterization, and crystal structure of a mononuclear zinc(II) complex derived from a similar compound, emphasizing the importance of such studies in understanding the coordination chemistry and potential applications in catalysis and materials science (Han et al., 2006).
properties
IUPAC Name |
(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-19-8-7-17-14(20-2)12(9-16)13(18)10-3-5-11(15)6-4-10/h3-6,17H,7-8H2,1-2H3/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXIENYRWCTIH-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=C(C#N)C(=O)C1=CC=C(C=C1)Cl)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN/C(=C(\C#N)/C(=O)C1=CC=C(C=C1)Cl)/SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(4-chlorobenzoyl)-3-(2-methoxyethylamino)-3-methylsulfanylprop-2-enenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

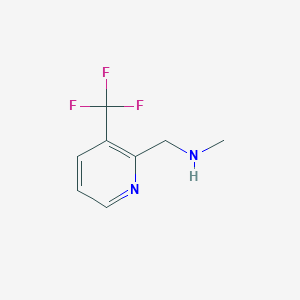
![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2858242.png)
![Methyl 3-{4-[(2-fluorobenzoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2858243.png)

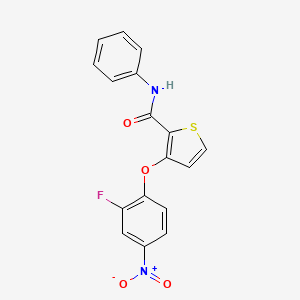
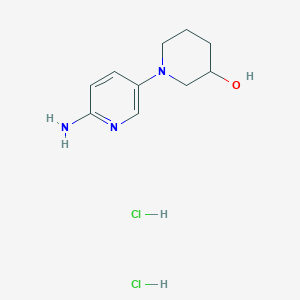
![N-(3,4-dimethoxyphenethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2858250.png)
![2-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2858252.png)
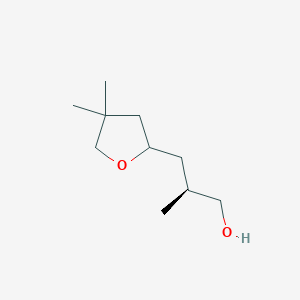
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2858254.png)

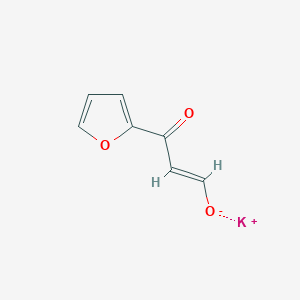

![2-[4]Pyridyloxy-phenol](/img/structure/B2858264.png)